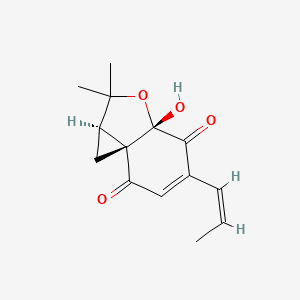

Dechloromycorrhizin A

Description

Properties

CAS No. |

161815-17-4 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(Z)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |

InChI |

InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4-/t9-,13-,14+/m0/s1 |

InChI Key |

PIKQVDHHJWKTME-MWXCKUNPSA-N |

Isomeric SMILES |

C/C=C\C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |

Canonical SMILES |

CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |

Origin of Product |

United States |

Occurrence, Isolation, and Dereplication of 1 Z Dechloromycorrhizin

Natural Fungal Producers of (1'Z)-Dechloromycorrhizin

(1'Z)-Dechloromycorrhizin is a secondary metabolite produced by several species of fungi. Research has pinpointed specific ascomycetes as reliable sources of this and structurally related compounds.

Isolation from Ascomycete Lachnum papyraceum

The ascomycete Lachnum papyraceum is a well-established producer of (1'Z)-Dechloromycorrhizin. jst.go.jpresearchgate.net This wood-inhabiting fungus has been the subject of multiple investigations into its secondary metabolite profile, leading to the identification of a range of bioactive compounds. jst.go.jpmdpi.com (1'Z)-Dechloromycorrhizin was isolated from submerged cultures of L. papyraceum and identified as a non-halogenated metabolite structurally related to the antibiotic Mycorrhizin A. jst.go.jpresearchgate.net It is a stereoisomer of Dechloromycorrhizin A, another compound previously isolated from the same fungus. jst.go.jp The characterization of (1'Z)-Dechloromycorrhizin from this species was accomplished through detailed spectroscopic analysis. researchgate.net Along with other related metabolites like Mycorrhizin A and Chloromycorrhizin A, (1'Z)-Dechloromycorrhizin has been noted for its nematicidal properties. mdpi.comcarleton.ca

Discovery in Lachnum cf. pygmaeum and Other Conifer Endophytes

Investigations into the endophytic fungi of conifers in the Acadian Forest of New Brunswick, Canada, led to the identification of Lachnum cf. pygmaeum as another fungal source of (1'Z)-Dechloromycorrhizin. acs.orgresearchgate.netnih.gov This fungus, isolated from a fallen twig of a red spruce (Picea rubens), was found to synthesize the compound along with other nematicidal metabolites like Mycorrhizin A and Chloromycorrhizin A. acs.orgresearchgate.netnih.govamazonaws.com The endophytes were collected from healthy needles of red spruce (Picea rubens) and black spruce (Picea mariana). acs.orgnih.gov The discovery highlights that phylogenetically diverse conifer endophytes are a productive source of new and biologically active natural products. acs.orgresearchgate.net

Broader Endophytic Fungi as Sources of Mycorrhizin-Type Metabolites

The discovery of (1'Z)-Dechloromycorrhizin is part of a broader exploration of endophytic fungi as prolific sources of novel secondary metabolites. nih.gov Endophytes, which reside within the tissues of living plants without causing apparent disease, are a significant reservoir of chemical diversity. calis.edu.cn Fungi associated with conifers, in particular, have been shown to produce a variety of bioactive compounds. nih.gov Mycorrhizin-type metabolites, including (1'Z)-Dechloromycorrhizin, have been isolated from several endophytic fungi, such as those from the genus Pezicula and other unidentified species found in balsam fir and other trees. calis.edu.cn This underscores the importance of endophytic fungi in the discovery of new natural products.

Advanced Methodologies for Isolation and Purification

The successful isolation and purification of (1'Z)-Dechloromycorrhizin from fungal cultures rely on modern biotechnological and analytical chemistry techniques. These methods are essential for producing sufficient quantities of the compound for study and for separating it from a complex mixture of other metabolites.

Submerged Culture Fermentation Techniques for Enhanced Production

Submerged culture fermentation is a key technique for cultivating fungi like Lachnum papyraceum to produce secondary metabolites. jst.go.jpresearchgate.net This method involves growing the fungus in a liquid nutrient broth, which allows for greater control over environmental conditions such as pH, temperature, aeration, and agitation compared to solid-state fermentation. researchgate.netnih.gov Such control is crucial for optimizing the yield of desired compounds. nih.gov Submerged fermentation offers advantages like higher mycelial production in a shorter time and within a smaller space. nih.gov It is a reproducible technique for generating biomass and achieving controlled yields of metabolites. researchgate.net For ectomycorrhizal fungi, methods for mass production through aerobic submerged fermentation have been developed, highlighting the scalability of this approach. google.comgoogle.com

Chromatographic Separation Strategies for Natural Product Enrichment (e.g., HPLC, MPLC, VLC)

Following fermentation, the isolation and purification of (1'Z)-Dechloromycorrhizin from the culture broth and mycelium involves a multi-step process utilizing various chromatographic techniques. uni-graz.at Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.org

A common initial step is Vacuum Liquid Chromatography (VLC) , which is a simple and effective method for the preliminary fractionation of crude extracts. scribd.comrsc.org This technique allows for the separation of large amounts of extract and is often used to enrich the target compounds before further purification. scribd.com

Medium-Pressure Liquid Chromatography (MPLC) is frequently employed for the subsequent enrichment of biologically active metabolites. uni-graz.atscribd.com MPLC offers better resolution than low-pressure methods and can handle larger sample loads than HPLC, making it an ideal intermediate purification step. uni-graz.atnih.gov

The final purification is typically achieved using High-Performance Liquid Chromatography (HPLC) . uni-graz.atrsc.org HPLC utilizes high pressure to pass the solvent through columns containing smaller particle sizes, resulting in high resolution and the ability to separate complex mixtures into pure compounds. nih.gov Both analytical and semi-preparative HPLC are essential for identifying and isolating specific metabolites like (1'Z)-Dechloromycorrhizin from complex fungal extracts. rsc.orgsinica.edu.tw

Table 1: Fungal Sources of (1'Z)-Dechloromycorrhizin and Related Metabolites

| Fungus | Host/Substrate | Location | Isolated Metabolites | Reference |

|---|---|---|---|---|

| Lachnum papyraceum | Wood | Southern Germany | (1'Z)-Dechloromycorrhizin, Mycorrhizin A, this compound, Lachnumon | jst.go.jpmdpi.com |

| Lachnum cf. pygmaeum | Picea rubens (Red Spruce) | New Brunswick, Canada | (1'Z)-Dechloromycorrhizin, Mycorrhizin A, Chloromycorrhizin A, Chloromycorrhizinone A | acs.orgnih.gov |

Table 2: Chromatographic Techniques in Natural Product Isolation

| Technique | Abbreviation | Pressure | Typical Use | Reference |

|---|---|---|---|---|

| Vacuum Liquid Chromatography | VLC | Low (Vacuum) | Initial fractionation of crude extracts | scribd.com |

| Medium-Pressure Liquid Chromatography | MPLC | Medium | Enrichment of target compounds from fractions | uni-graz.atscribd.com |

| High-Performance Liquid Chromatography | HPLC | High | Final purification and analysis of pure compounds | rsc.orgnih.gov |

Innovative Extraction Protocols for Secondary Metabolites

The extraction of fungal secondary metabolites like (1'Z)-dechloromycorrhizin from culture media requires efficient and robust protocols. Traditional methods such as liquid-liquid extraction (LLE) using solvents like ethyl acetate (B1210297) or chloroform (B151607) are commonly employed. nih.gov However, to improve efficiency and yield, and to adapt to high-throughput screening, several innovative extraction techniques have been developed.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the fractionation and purification of crude fungal extracts. nih.govfrontiersin.org It allows for the separation of metabolites into different fractions based on polarity, which can then be screened for biological activity. This method is advantageous due to its simplicity, high recovery rates, and amenability to automation in 96-well plate formats, significantly increasing throughput. frontiersin.org

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasound waves to disrupt fungal cells, enhancing the release of intracellular metabolites into the extraction solvent. nih.gov The increased efficiency can lead to higher yields and reduced extraction times compared to conventional methods.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS methodology has been adapted for the extraction of diverse compounds from complex biological matrices, including fungal cultures. frontiersin.org It involves an acetonitrile-water extraction followed by a cleanup step, offering a versatile and efficient alternative. frontiersin.org

Solid-Phase Extraction Embedded Dialysis (SPEED): SPEED technology is an innovative approach that allows for the in situ extraction of secondary metabolites during fermentation. nih.gov It involves a dialysis tube containing a resin that is physically separated from the microbial biomass, allowing only molecules below a certain molecular weight to pass through and be captured. This technique can prevent the degradation of unstable metabolites by enzymes released during traditional extraction. nih.gov

Supercritical Fluid Extraction (SFE): SFE utilizes supercritical fluids, most commonly CO₂, as the extraction solvent. mdpi.com This method is particularly suitable for extracting thermally sensitive compounds as it operates at moderate temperatures, preventing denaturation. mdpi.com

These advanced protocols are often integrated into high-throughput screening platforms, which combine miniaturized fungal cultivation in multi-well plates with automated extraction and subsequent analysis, typically by LC-MS, to rapidly create chemically characterized extract libraries. uq.edu.aufrontiersin.org

Strategies for Compound Dereplication and Structural Confirmation

In natural product discovery, a critical step after extraction and initial bioactivity screening is dereplication—the rapid identification of known compounds in an extract to avoid their time-consuming reisolation. uq.edu.auvdoc.pub This process relies heavily on modern analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net By comparing the exact mass and fragmentation patterns (MS/MS) of a detected metabolite with entries in natural product databases, known compounds can be quickly identified. researchgate.netresearchgate.net For novel compounds or for unambiguous confirmation of known ones like (1'Z)-dechloromycorrhizin, a full structural elucidation using various spectroscopic techniques is required.

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry, Infrared Spectroscopy, Circular Dichroism)

The definitive structure of (1'Z)-dechloromycorrhizin was established through a combination of spectroscopic methods. jst.go.jpresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is crucial for determining the elemental composition of a molecule. researchgate.netnih.gov For (1'Z)-dechloromycorrhizin, HRMS confirms its molecular formula as C₁₄H₁₆O₄. nih.gov Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that offer clues about the molecule's structure and are often compared to known analogues. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are used to map the carbon skeleton and the precise placement of protons and functional groups. beilstein-journals.org The (Z)-configuration of the prop-1-enyl side chain in (1'Z)-dechloromycorrhizin is a key structural feature determined by the coupling constants observed in the ¹H NMR spectrum. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (1'Z)-dechloromycorrhizin would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), consistent with its cyclohexenone structure.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) spectroscopy is used to determine the absolute stereochemistry of chiral molecules. researchgate.net By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of the stereocenters can be assigned. researchgate.net

Table 1: Physicochemical Properties of (1'Z)-Dechloromycorrhizin

| Property | Value |

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | (1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(Z)-prop-1-enyl]-1,1a-dihydrocyclopropa[c] nih.govbenzofuran-4,7-dione |

| Appearance | Colorless oil |

Data sourced from PubChem CID 10243723. nih.gov

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (1'Z)-Dechloromycorrhizin (in CDCl₃)

| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) |

| 1 | 192.1 | |

| 2 | 134.1 | 6.75 (s) |

| 3 | 158.3 | |

| 4 | 108.5 | |

| 5 | 151.7 | |

| 6 | 120.3 | 6.31 (d, 11.5) |

| 7 | 132.8 | 5.92 (dq, 11.5, 7.0) |

| 8 | 18.4 | 1.89 (d, 7.0) |

| 9 | 40.5 | 3.55 (d, 5.0) |

| 10 | 32.7 | 2.51 (d, 5.0) |

| 11 | 91.8 | |

| 12 | 70.2 | |

| 13 | 24.9 | 1.15 (s) |

| 14 | 20.2 | 1.51 (s) |

Spectroscopic data adapted from Stadler et al., 1995. researchgate.net

Comparative Spectroscopic Analysis with Known Mycorrhizin Derivatives

The structure of (1'Z)-dechloromycorrhizin is confirmed by comparing its spectroscopic data with those of its close analogues, particularly mycorrhizin A, chloromycorrhizin A, and its stereoisomer, (1'E)-dechloromycorrhizin. jst.go.jpnih.govresearchgate.net

(1'Z)-Dechloromycorrhizin vs. Mycorrhizin A: The primary difference is the absence of a chlorine atom. This is readily apparent in the mass spectrum, where the molecular ion peak for (1'Z)-dechloromycorrhizin appears at a lower m/z value and lacks the characteristic isotopic pattern (M, M+2) indicative of a chlorine atom, which is present in the spectrum of mycorrhizin A. researchgate.netfrontiersin.org

(1'Z)-Dechloromycorrhizin vs. (1'E)-Dechloromycorrhizin: These two compounds are geometric isomers (diastereomers) differing in the configuration of the double bond in the propenyl side chain. This difference is most clearly distinguished by ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinyl protons (H-6 and H-7) is significantly different: for the (Z)-isomer, the coupling constant is approximately 11.5 Hz, whereas for the (E)-isomer, it is typically larger (around 15-16 Hz), reflecting the cis and trans arrangement of the protons, respectively. jst.go.jp

Halogenated Analogues: When the producing fungus, Lachnum papyraceum, is cultured in a medium supplemented with bromide salts (e.g., CaBr₂), it produces brominated derivatives such as mycorrhizin B1 and B2. researchgate.netnih.gov Spectroscopic comparison of these compounds with (1'Z)-dechloromycorrhizin highlights the influence of the halogen substituent on the chemical shifts in the NMR spectra and the distinct isotopic patterns in the mass spectra. researchgate.netnih.gov

This comparative approach is fundamental in the study of natural product families, allowing for the rapid identification of new derivatives and a deeper understanding of the structure-activity relationships within the group.

Biosynthetic Pathways and Regulation of 1 Z Dechloromycorrhizin

Polyketide Biosynthesis as the Primary Origin

Polyketides are a large and diverse class of natural products synthesized from simple acyl-CoA building blocks, such as acetyl-CoA and malonyl-CoA. science.govnih.gov The carbon skeleton of (1'Z)-Dechloromycorrhizin is derived from this pathway, a common route for the production of aromatic secondary metabolites in fungi. nih.gov Fungal polyketides are typically synthesized by large, multifunctional enzymes known as Type I iterative Polyketide Synthases (PKSs). nih.govfrontiersin.org

The structural framework of mycorrhizin and its derivatives, including (1'Z)-Dechloromycorrhizin, is consistent with an origin from a pentaketide (B10854585) precursor. This involves the sequential condensation of one starter unit (typically acetyl-CoA) with four extender units (malonyl-CoA) by a PKS enzyme. The resulting linear poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the core isochromene scaffold characteristic of this family of compounds. This biosynthetic logic is a well-established paradigm for many fungal aromatic polyketides. nih.gov

The biosynthesis of a polyketide like (1'Z)-Dechloromycorrhizin involves several key enzymatic steps catalyzed by the PKS and associated tailoring enzymes:

Starter Unit Selection: The process begins with the selection of a starter unit, usually acetyl-CoA, which is loaded onto the PKS. nih.gov

Chain Elongation: The polyketide chain is extended through the sequential addition of four malonyl-CoA units. Each addition is followed by a decarboxylation reaction.

Cyclization and Aromatization: The linear pentaketide intermediate is highly reactive and is folded into a specific conformation by the PKS, which then catalyzes intramolecular aldol (B89426) condensations to form the aromatic ring system.

Tailoring Reactions: After the core scaffold is formed, a series of tailoring enzymes modify the structure to produce the final natural product. For (1'Z)-Dechloromycorrhizin and its relatives, these modifications include reductions, oxidations, and, in the case of chlorinated analogs, halogenation. The absence of chlorine in (1'Z)-Dechloromycorrhizin indicates a branch in the pathway where the halogenation step is either bypassed or fails to occur.

Halogenation Mechanisms in Natural Product Biosynthesis

Enzymatic halogenation is a crucial tailoring step that enhances the biological activity of many natural products. mdpi.comnih.gov The process is catalyzed by halogenase enzymes, which introduce halogen atoms (most commonly chlorine or bromine) onto the metabolite scaffold. nih.govresearchgate.net These enzymes typically utilize a halide ion (e.g., Cl⁻ or Br⁻), an oxidant, and a substrate to achieve regioselective halogenation. nih.gov The two most common types of halogenases are haloperoxidases and flavin-dependent halogenases, which catalyze the electrophilic incorporation of the halogen. mdpi.com

Halogenase enzymes are responsible for the specific placement of halogen atoms on a molecule. This regioselectivity is dictated by the enzyme's active site, which binds the substrate in a precise orientation for the halogenation reaction to occur at a specific carbon atom. nih.gov In the biosynthesis of chlorinated mycorrhizins, a halogenase enzyme directs the chlorination to a specific position on the aromatic ring. (1'Z)-Dechloromycorrhizin represents the unchlorinated precursor or a shunt product from this pathway. The production of this compound suggests that the halogenase may not be fully efficient, may be absent, or that the cellular conditions (such as halide ion concentration) may not be optimal for the chlorination reaction to proceed.

The availability of halide ions in the growth medium can significantly influence the profile of halogenated metabolites produced by a fungus. Studies on Lachnum papyraceum, the producer of (1'Z)-Dechloromycorrhizin, have demonstrated this phenomenon directly. When the fungus is grown in a standard medium, it produces a mixture of chlorinated and non-chlorinated mycorrhizins. However, supplementing the culture medium with calcium bromide (CaBr₂) after the onset of secondary metabolism leads to a dramatic shift in metabolite production. nih.gov The fungus begins to produce new brominated analogues of Mycorrhizin A and Lachnumon. researchgate.net Concurrently, the production of certain non-halogenated metabolites, such as the papyracons, increases significantly. jst.go.jpresearchgate.net This indicates that the halogenating enzyme in the pathway is capable of utilizing bromide ions as a substrate when they are available in excess, leading to the formation of bromo-analogues.

Interactive Table: Effect of Halide Supplementation on Metabolite Profile of Lachnum papyraceum

| Culture Condition | Dominant Halogenated Products | Non-Halogenated Products Observed | Key Observation |

| Standard Medium (with CaCl₂) | Mycorrhizin A (chlorinated), Chloromycorrhizin A (chlorinated) nih.gov | (1'Z)-Dechloromycorrhizin, Papyracons jst.go.jpresearchgate.net | Baseline production of chlorinated and non-chlorinated compounds. |

| Medium Supplemented with CaBr₂ | Bromo-mycorrhizins, Bromo-lachnumons researchgate.net | Increased production of Papyracons jst.go.jpresearchgate.net | Halogenase enzyme incorporates bromide; production of some non-halogenated metabolites is enhanced. jst.go.jpresearchgate.net |

Molecular and Genetic Regulation of Biosynthesis

The production of secondary metabolites in fungi, including polyketides like (1'Z)-Dechloromycorrhizin, is tightly regulated at the genetic level. nih.gov The genes responsible for the biosynthesis of a specific natural product are typically organized into a contiguous biosynthetic gene cluster (BGC). nih.gov

A putative BGC for the mycorrhizin family would be expected to contain:

A core Polyketide Synthase (PKS) gene responsible for synthesizing the carbon skeleton.

Genes for tailoring enzymes , such as oxidoreductases, methyltransferases, and a halogenase.

One or more transcription factor genes that regulate the expression of the entire cluster.

The expression of these gene clusters is controlled by a complex regulatory network that includes pathway-specific regulators (often Zn(II)₂Cys₆ transcription factors) and global regulators that respond to a variety of environmental and developmental cues, such as nutrient availability (carbon, nitrogen), pH, and stress. mdpi.com While the specific BGC and regulatory factors controlling (1'Z)-Dechloromycorrhizin production have not been explicitly detailed, this organizational and regulatory model is the established paradigm for fungal secondary metabolism. nih.gov

Investigation of Gene Clusters Governing (1'Z)-Dechloromycorrhizin Production

The biosynthesis of fungal secondary metabolites, including polyketides like (1'Z)-Dechloromycorrhizin, is typically orchestrated by a set of genes physically clustered together on a chromosome. This "gene cluster" contains the core synthesizing enzyme, in this case, a polyketide synthase (PKS), along with genes encoding tailoring enzymes (e.g., oxidoreductases, transferases) that modify the initial polyketide backbone to create the final complex structure.

While the genome of Lachnum papyraceum has not been extensively sequenced and publicly annotated with a specific focus on identifying the (1'Z)-Dechloromycorrhizin biosynthetic gene cluster, general principles of fungal polyketide synthesis provide a framework for its anticipated genetic architecture. Fungal PKS genes are large and encode multiple catalytic domains responsible for the iterative condensation of small carboxylic acid units to build the polyketide chain.

Table 1: Anticipated Components of the (1'Z)-Dechloromycorrhizin Biosynthetic Gene Cluster

| Gene/Enzyme Type | Putative Function in (1'Z)-Dechloromycorrhizin Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the formation of the core polyketide backbone from precursor units like acetyl-CoA and malonyl-CoA. |

| Dehydrogenase/Reductase | Involved in modifying the oxidation state of the polyketide intermediate. |

| Cyclase/Isomerase | Facilitates the cyclization of the linear polyketide chain to form the characteristic ring structures. |

| Halogenase | While (1'Z)-Dechloromycorrhizin is non-halogenated, related compounds like Mycorrhizin A are chlorinated, suggesting the presence of a halogenase in the broader biosynthetic pathway that is either inactive or bypassed for the production of the dechlorinated variant. |

| Transporter | Exports the final (1'Z)-Dechloromycorrhizin molecule out of the fungal cell. |

| Transcription Factor | A regulatory gene within or near the cluster that controls the expression of the other biosynthetic genes. |

This table is based on the general organization of fungal polyketide biosynthetic gene clusters and the known structure of (1'Z)-Dechloromycorrhizin. Specific genes in Lachnum papyraceum have yet to be experimentally verified.

Environmental and Genetic Modulators of Secondary Metabolite Expression

The expression of secondary metabolite biosynthetic gene clusters is tightly regulated by a complex network of factors, ensuring that these often energetically expensive compounds are produced only when beneficial for the fungus. These modulators can be broadly categorized as environmental and genetic.

Environmental Modulators:

Fungi are highly sensitive to their surrounding environment, and subtle changes in culture conditions can dramatically alter their secondary metabolite profiles. For Lachnum papyraceum, a significant environmental modulator appears to be the availability of halide ions. Research has shown that the addition of calcium bromide (CaBr₂) to the culture medium strongly inhibits the production of mycorrhizin-related compounds, including presumably (1'Z)-Dechloromycorrhizin. Instead, the fungus shunts its metabolic resources towards the production of isocoumarin (B1212949) derivatives. This indicates a profound regulatory switch at the level of gene expression or enzyme activity in response to bromide ions.

Furthermore, when Lachnum papyraceum is cultured in the presence of an excess of bromide ions relative to chloride ions, it produces brominated analogs of Mycorrhizin A. This suggests that the halogenating enzyme within the broader biosynthetic pathway is flexible in its substrate choice, readily incorporating bromide when it is the more abundant halide.

Table 2: Known and Potential Environmental Modulators of Secondary Metabolism in Lachnum papyraceum

| Modulator | Observed/Potential Effect on (1'Z)-Dechloromycorrhizin Production |

| Halide Ion Concentration | High bromide concentrations inhibit the production of mycorrhizin-type compounds and promote the synthesis of isocoumarins or brominated analogs. This suggests that low chloride and bromide concentrations are favorable for (1'Z)-Dechloromycorrhizin synthesis. |

| Carbon Source | The type and concentration of the carbon source (e.g., glucose, sucrose) can influence the precursor supply for polyketide biosynthesis and thus affect the yield of (1'Z)-Dechloromycorrhizin. |

| Nitrogen Source | Nitrogen availability is a well-known regulator of secondary metabolism in fungi. Different nitrogen sources (e.g., ammonium, nitrate, amino acids) could differentially impact the production of (1'Z)-Dechloromycorrhizin. |

| pH | The pH of the culture medium can affect nutrient uptake and enzyme activity, thereby influencing the overall metabolic state of the fungus and its capacity for secondary metabolite production. |

| Temperature | As with most biological processes, the optimal temperature for fungal growth may not coincide with the optimal temperature for the production of specific secondary metabolites like (1'Z)-Dechloromycorrhizin. |

The effects of carbon source, nitrogen source, pH, and temperature on (1'Z)-Dechloromycorrhizin production are based on general principles of fungal secondary metabolism and require specific experimental validation for Lachnum papyraceum.

Genetic Modulators:

The response to environmental signals is ultimately controlled by the fungus's genetic machinery. This includes pathway-specific transcription factors, which are often located within the biosynthetic gene cluster they regulate, and global regulators that respond to broader cellular signals such as nutrient status or stress.

While the specific genetic modulators for the (1'Z)-Dechloromycorrhizin gene cluster are unknown, it is highly probable that a pathway-specific transcription factor, likely containing a Zn(II)₂Cys₆ binuclear cluster domain common in fungi, is present within or near the gene cluster. This transcription factor would bind to specific promoter regions of the biosynthetic genes to activate their transcription.

Global regulators, such as those involved in carbon catabolite repression (e.g., CreA homologs) and nitrogen metabolite repression (e.g., AreA homologs), also likely play a role in modulating the expression of the (1'Z)-Dechloromycorrhizin biosynthetic pathway in response to the availability of preferred carbon and nitrogen sources.

Mechanisms of Biological Activities of 1 Z Dechloromycorrhizin

Nematicidal Activity Profile

(1'Z)-Dechloromycorrhizin exhibits significant nematicidal properties, with research highlighting its effectiveness against specific nematode species. This targeted activity underscores its potential as a specialized agent in the control of these pests.

The nematicidal effect of (1'Z)-Dechloromycorrhizin is not uniform across all nematode species. A pronounced difference in efficacy has been observed between the free-living nematode Caenorhabditis elegans and the root-knot nematode Meloidogyne incognita. nih.gov The compound is highly potent against C. elegans, with a reported lethal dose (LD50) of 2 µg/mL. nih.gov In stark contrast, it is almost inactive against M. incognita, showing an LD50 value greater than 100 µg/mL. nih.gov

This differential efficacy is also observed in related compounds isolated from Lachnum papyraceum, such as Mycorrhizin A and Chloromycorrhizin A, which also demonstrate potent activity against C. elegans while being largely ineffective against M. incognita. nih.gov This high degree of selectivity suggests a specific mode of action that is particularly effective against certain types of nematodes like C. elegans.

| Compound | Nematicidal Activity vs. C. elegans (LD50) | Nematicidal Activity vs. M. incognita (LD50) |

|---|---|---|

| (1'Z)-Dechloromycorrhizin | 2 µg/mL | > 100 µg/mL |

| Mycorrhizin A | 1 µg/mL | Inactive |

| Chloromycorrhizin A | 100 µg/mL | Inactive |

Detailed mechanistic studies specifically elucidating how (1'Z)-Dechloromycorrhizin causes nematode mortality are limited. However, investigations into the broader class of mycorrhizin derivatives provide some insight into a potential mechanism of action. Mycorrhizin derivatives have been reported to be mutagenic in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds. This result suggests that these compounds may possess DNA-alkylating properties. DNA alkylation is a process where reactive molecules form covalent bonds with DNA, which can lead to DNA damage, mutations, and ultimately cell death. If (1'Z)-Dechloromycorrhizin acts via this mechanism, it would interfere with the nematode's genetic material, leading to the observed lethal effects. Further research is required to confirm this specific mechanism for (1'Z)-Dechloromycorrhizin and to fully understand the molecular interactions that lead to nematode mortality.

Antimicrobial Spectrum and Potency

In addition to its nematicidal effects, (1'Z)-Dechloromycorrhizin is one of several bioactive metabolites isolated from Lachnum papyraceum that exhibit antimicrobial properties. researchgate.net

(1'Z)-Dechloromycorrhizin has been reported to possess antimicrobial activity, a characteristic shared with other related metabolites produced by its source organism. researchgate.net While its activity is established, detailed public data quantifying its potency, such as Minimum Inhibitory Concentration (MIC) values against a broad spectrum of specific fungal and bacterial strains, are not extensively available in the reviewed literature. The general classification as an antimicrobial agent suggests activity against both bacteria and fungi.

The specific cellular and molecular targets of (1'Z)-Dechloromycorrhizin's antimicrobial action have not been fully elucidated. As with its nematicidal activity, the mutagenic results from the Ames test on related mycorrhizin derivatives suggest that DNA alkylation could be a potential mechanism. researchgate.net Such a mechanism would disrupt microbial DNA, inhibiting replication and transcription, and leading to cell death. This mode of action would affect a fundamental process in both bacterial and fungal cells, consistent with a broad antimicrobial profile. However, without further targeted research, this remains a proposed mechanism based on the activity of related compounds, and other potential targets within microbial cells cannot be ruled out.

Other Documented Bioactivities

The fungal metabolite (1'Z)-Dechloromycorrhizin, isolated from the ascomycete Lachnum papyraceum, has been the subject of research investigating its various biological effects. nih.gov Beyond its primary antimicrobial and nematicidal properties, this compound has demonstrated a spectrum of other bioactivities, including cytotoxic, phytotoxic, and genotoxic effects. These activities are attributed to its unique chemical structure, which is related to other bioactive compounds such as Mycorrhizin A. nih.gov

(1'Z)-Dechloromycorrhizin has been shown to exhibit cytotoxic properties in various laboratory studies. nih.gov Research on metabolites from Lachnum papyraceum has consistently identified cytotoxic activity among its isolates, including (1'Z)-Dechloromycorrhizin. nih.gov The cytotoxic effects of this compound and its structural analogs are an area of active investigation to understand their potential mechanisms of action against different cell lines.

While specific IC50 values for (1'Z)-Dechloromycorrhizin are not extensively detailed in the available literature, the broader family of compounds isolated from Lachnum papyraceum has been evaluated for cytotoxicity. The activity of these compounds is often compared to that of the more extensively studied Mycorrhizin A. It has been noted that the cytotoxic activities of some related new compounds are weaker than those of Mycorrhizin A.

| Compound | Observed Cytotoxic Activity | Reference |

|---|---|---|

| (1'Z)-Dechloromycorrhizin | Exhibits cytotoxic activity. | nih.gov |

| Mycorrhizin A | Serves as a benchmark for cytotoxic activity among related compounds. | |

| Papyracons | Non-halogenated compounds structurally related to mycorrhizins that also exhibit cytotoxic activity. | nih.gov |

| Brominated Mycorrhizins | Found to be slightly less active than their chlorine-containing counterparts. | nih.gov |

In addition to its effects on animal and microbial cells, (1'Z)-Dechloromycorrhizin has been documented to possess phytotoxic properties. nih.gov This indicates that the compound can induce damage to plant tissues. The phytotoxicity of metabolites from Lachnum papyraceum is a recognized characteristic of this group of natural products. nih.gov

The specific manifestations of phytotoxicity, such as inhibition of seed germination, reduction in root or shoot growth, and the range of plant species affected by (1'Z)-Dechloromycorrhizin, are not extensively detailed in the currently available scientific literature. However, the consistent reporting of its phytotoxic nature suggests that it has the potential to impact plant development.

| Compound | Phytotoxic Effect | Specific Manifestations Noted | Reference |

|---|---|---|---|

| (1'Z)-Dechloromycorrhizin | Confirmed | Specific details on the nature of phytotoxicity are not extensively documented. | nih.gov |

A significant finding regarding the biological activity of mycorrhizin derivatives is their mutagenic potential, as demonstrated by the Ames test. nih.gov This bacterial reverse mutation assay is a widely used method to assess the mutagenic potential of chemical compounds. The positive results for mycorrhizin derivatives in the Ames test are indicative of their ability to induce genetic mutations. nih.gov

The mutagenicity observed in these compounds suggests that they may possess DNA-alkylating properties. nih.gov DNA alkylating agents are reactive molecules that can covalently bind to DNA, leading to mutations and potential cytotoxicity. As (1'Z)-Dechloromycorrhizin is a derivative of mycorrhizin, it is included in this group of compounds that have demonstrated mutagenic effects in the Ames test. nih.gov

| Compound Family | Ames Test Result | Inferred Property | Reference |

|---|---|---|---|

| Mycorrhizin Derivatives (including (1'Z)-Dechloromycorrhizin) | Mutagenic | DNA-alkylating properties | nih.gov |

Structure Activity Relationships and Analogues of 1 Z Dechloromycorrhizin

Comparative Analysis with Halogenated and Non-Halogenated Mycorrhizins

The bioactivity of the mycorrhizin scaffold is significantly influenced by the presence and nature of halogen substituents, as well as the stereochemistry of the molecule.

Impact of Chlorine Substitution Patterns on Bioactivity

Comparative studies of chlorinated and non-chlorinated mycorrhizins have revealed the critical role of chlorine in modulating nematicidal activity. Research on metabolites isolated from Lachnum papyraceum has provided quantitative data on their effects against the nematode Caenorhabditis elegans.

Mycorrhizin A, a chlorinated analogue, demonstrates the most potent activity with a lethal dose (LD50) of 1 µg/mL. In contrast, (1'Z)-Dechloromycorrhizin, which lacks the chlorine atom, exhibits a slightly reduced but still potent activity with an LD50 of 2 µg/mL. Another stereoisomer, (1'E)-Dechloromycorrhizin A, shows comparable activity to the (1'Z) isomer, also with an LD50 of 2 µg/mL. Interestingly, the presence of a chlorine atom does not universally guarantee high activity. Chloromycorrhizin A, for instance, is significantly less active with an LD50 of 100 µg/mL, suggesting that the position and electronic environment of the chlorine atom are crucial determinants of bioactivity.

| Compound | Presence of Chlorine | LD50 against C. elegans (µg/mL) | Reference |

|---|---|---|---|

| Mycorrhizin A | Yes | 1 | |

| (1'Z)-Dechloromycorrhizin | No | 2 | |

| (1'E)-Dechloromycorrhizin A | No | 2 | |

| Chloromycorrhizin A | Yes | 100 |

Stereochemical Contributions to Biological Profiles

Stereochemistry plays a pivotal role in the biological activity of mycorrhizin analogues. The spatial arrangement of substituents can significantly impact the molecule's ability to interact with its biological target. The difference in activity between Mycorrhizin A and Chloromycorrhizin A, both chlorinated compounds, underscores the importance of the specific substitution pattern and likely the resulting stereochemistry on the molecule's efficacy. While detailed studies systematically comparing a wide range of stereoisomers of (1'Z)-Dechloromycorrhizin are limited, the principle that stereoisomerism governs biological activity is well-established for many natural products. It is hypothesized that the specific three-dimensional structure of the active mycorrhizins is crucial for fitting into the binding site of their molecular target.

Structure-Activity Investigations of Papyracons and Brominated Analogues

Further insights into the SAR of the mycorrhizin core have been gained by studying naturally occurring and semi-synthetic analogues, such as papyracons and brominated derivatives.

Effects of Exocyclic Double Bonds and Halogen Substitutions on Activity

The papyracons, which are structurally related to (1'Z)-Dechloromycorrhizin but possess an exocyclic double bond, have also been isolated and characterized. While specific quantitative bioactivity data for the papyracons (A, B, and C) are not as readily available as for the mycorrhizins, their discovery points to the tolerance of structural modifications at the side chain without abolishing biological activity.

Investigations into the effect of different halogen substitutions have been conducted by cultivating Lachnum papyraceum in the presence of bromide salts, leading to the production of brominated analogues of mycorrhizin and lachnumon. Comparative bioactivity assays revealed that the brominated versions of these compounds were generally slightly less active than their chlorinated counterparts. This suggests that while a halogen at that specific position is favorable for activity, chlorine is the optimal choice over bromine for maximizing potency, at least in the tested models. This finding is significant for understanding the electronic and steric requirements of the halogen-binding pocket in the target protein. All tested mycorrhizin derivatives have shown mutagenic properties in the Ames test, which is indicative of DNA-alkylating capabilities.

Rational Design Principles for Modifying (1'Z)-Dechloromycorrhizin Structure

Based on the available SAR data, several principles for the rational design of novel (1'Z)-Dechloromycorrhizin analogues can be formulated:

Halogenation: The introduction of a chlorine atom at the appropriate position on the aromatic ring is a key strategy to enhance bioactivity, as evidenced by the high potency of Mycorrhizin A. However, the position is critical, as seen with the lower activity of Chloromycorrhizin A.

Side Chain Modification: The core structure can tolerate modifications to the side chain, including the introduction of double bonds, as seen in the papyracons. This suggests that this position could be a target for introducing other functional groups to modulate properties like solubility or metabolic stability.

Stereochemical Control: The synthesis of analogues must carefully control the stereochemistry, as it is a critical determinant of biological activity.

Design and Biological Evaluation of Synthetic Analogues

The total synthesis of mycorrhizin A and dechloromycorrhizin A has been accomplished, paving the way for the creation of synthetic analogues not accessible through fermentation. The design of such analogues would logically focus on exploring the SAR of the core structure. For instance, systematic modification of the substituents on the aromatic ring could further elucidate the electronic and steric requirements for optimal activity. Furthermore, the synthesis of a broader range of halogenated analogues, including those with fluorine and iodine, could provide a more complete picture of the role of the halogen in the ligand-target interaction.

The biological evaluation of these synthetic analogues would be crucial. Initial screening would likely involve nematicidal assays, similar to those used for the natural products. Further studies could explore their antimicrobial and cytotoxic activities, as these have also been reported for the natural mycorrhizins. A comprehensive biological evaluation would not only help in identifying more potent and selective compounds but also contribute to a more refined understanding of the mechanism of action of this class of natural products.

Systematic Chemical Modifications to Alter or Enhance Bioactivity

Systematic synthetic modification of the (1'Z)-Dechloromycorrhizin scaffold itself is not extensively documented in publicly available literature. However, the isolation and comparative bioactivity of naturally occurring analogues provide initial insights into its SAR, particularly concerning nematicidal activity.

(1'Z)-Dechloromycorrhizin A is a member of the mycorrhizin family of isocoumarin (B1212949) derivatives isolated from the ascomycete Lachnum papyraceum. frontiersin.orgnih.gov Its structure is closely related to Mycorrhizin A, Chloromycorrhizin A, and its geometric isomer, (1'E)-dechloromycorrhizin A. frontiersin.org The primary structural differences among these compounds lie in the presence or absence of a chlorine atom and the stereochemistry of the exocyclic double bond.

Initial studies on the nematicidal activity of these compounds against the free-living nematode Caenorhabditis elegans have provided foundational SAR data. The bioactivity of these related compounds is summarized in the table below.

**Table 1: Nematicidal Activity of (1'Z)-Dechloromycorrhizin A and Related Natural Analogues against *C. elegans***

| Compound | LD50 (µg/mL) | Reference |

|---|---|---|

| Mycorrhizin A | 1 | frontiersin.org |

| Chloromycorrhizin A | 100 | frontiersin.org |

| (1'E)-Dechloromycorrhizin A | 2 | frontiersin.org |

| (1'Z)-Dechloromycorrhizin A | 2 | frontiersin.org |

Halogenation: The presence and position of a halogen atom appear to significantly influence nematicidal potency. Mycorrhizin A, which is chlorinated, is the most potent among the tested analogues with an LD50 of 1 µg/mL. frontiersin.org Conversely, Chloromycorrhizin A shows significantly lower activity (LD50 of 100 µg/mL). frontiersin.org Further studies on brominated analogues of mycorrhizins and lachnumons have indicated that they are slightly less active than their chlorinated counterparts, suggesting that the type of halogen and its location are critical for bioactivity. nih.gov

Stereochemistry of the Exocyclic Double Bond: The geometric isomerism at the C1' position has a discernible impact on activity. Both (1'Z)-Dechloromycorrhizin A and (1'E)-Dechloromycorrhizin A exhibit identical nematicidal activity against C. elegans with an LD50 of 2 µg/mL. frontiersin.org This suggests that for the dechlorinated form, the stereochemistry of this particular double bond may not be a primary determinant of potency against this nematode species.

Other Structural Modifications: Other related naturally occurring compounds have also been evaluated. For instance, 6-Hydroxymellein, a simpler isocoumarin, and its chlorinated analogue, 4-Chloro-6-hydroxymellein, showed no nematicidal activity, indicating that the more complex fused ring system and the side chain of the mycorrhizin scaffold are likely essential for its biological function. frontiersin.org

While these findings from naturally occurring analogues are informative, a comprehensive understanding of the SAR of (1'Z)-Dechloromycorrhizin would necessitate the systematic synthesis and biological evaluation of a broader range of derivatives.

Computational Modeling for Structure-Activity Relationship Prediction

As of the current body of scientific literature, there are no specific computational modeling, quantitative structure-activity relationship (QSAR), or in silico docking studies published that focus directly on (1'Z)-Dechloromycorrhizin or its close analogues to predict their bioactivity.

The application of computational tools is a standard practice in modern drug discovery and agrochemical research for predicting the biological activity of small molecules, understanding their mechanism of action, and guiding the design of more effective compounds. mdpi.comresearchgate.net Such studies typically involve the development of models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com

For a compound like (1'Z)-Dechloromycorrhizin, computational approaches could be employed to:

Identify Key Pharmacophoric Features: Determine the essential three-dimensional arrangement of functional groups required for its nematicidal or other biological activities.

Predict Binding to Molecular Targets: If the biological target is known, molecular docking simulations could predict the binding affinity and orientation of (1'Z)-Dechloromycorrhizin and its analogues within the target's active site.

Develop QSAR Models: Create mathematical models to predict the bioactivity of novel, untested analogues based on their chemical structure.

The absence of such studies for the mycorrhizin class of compounds represents a significant research gap. Future work in this area would be highly valuable for accelerating the discovery of new nematicidal agents based on the (1'Z)-Dechloromycorrhizin scaffold.

Ecological and Biological Roles of 1 Z Dechloromycorrhizin in Mycorrhizal Systems and Beyond

Role in Fungal-Plant Symbiotic Interactions

Contribution to Mycorrhizal Research and Understanding Symbiotic Relationships

The study of secondary metabolites like (1'Z)-Dechloromycorrhizin, produced by fungi living in close association with plants, significantly contributes to the broader understanding of symbiotic relationships. nih.gov The discovery and characterization of such bioactive compounds are fundamental to the field of chemical ecology, which seeks to decipher the molecular basis of interactions between organisms. nih.gov Research into these metabolites helps elucidate the chemical mechanisms that govern the complex symbioses between plants and fungi, revealing how these relationships are maintained and how the partners defend their shared ecological niche. nih.govrsc.org

While not a direct signaling molecule for establishing mycorrhizal connections in the way that strigolactones or lipochitooligosaccharides are, the study of (1'Z)-Dechloromycorrhizin provides insight into the chemical arsenal (B13267) that supports these long-term associations. nih.govmdpi.com It highlights that beyond nutrient exchange, the production of protective compounds is a crucial benefit that fungi can offer their plant hosts, a principle that applies to mycorrhizal, endophytic, and other symbiotic systems. nih.gov Investigating the biosynthesis and ecological function of such compounds expands the knowledge base on how symbiotic fungi contribute to ecosystem health and plant resilience. uwa.edu.au

Chemical Signaling and Interaction within the Mycorrhizosphere

Within the complex soil environment surrounding roots, known as the mycorrhizosphere, chemical communication is paramount. beilstein-journals.org Fungi produce a vast array of secondary metabolites that mediate interactions with other fungi, bacteria, and animals. nih.gov (1'Z)-Dechloromycorrhizin functions as a key agent in these chemical interactions, primarily through its potent biological activities. jst.go.jp

Influence on Plant Physiology and Ecosystem Dynamics

Modulation of Plant Secondary Metabolism and Defense Responses

The interaction between plants and symbiotic fungi, including endophytes, often leads to significant changes in the plant's own metabolic processes. nih.gov Fungal colonization can reprogram the plant's metabolic pathways, influencing both primary and secondary metabolite production. mdpi.com While direct studies on (1'Z)-Dechloromycorrhizin's effect on plant metabolism are limited, the presence of such a potent bioactive compound in the plant's vicinity can trigger plant defense responses. nih.gov

Fungal secondary metabolites can act as elicitors, priming the plant's immune system. bohrium.com This process, known as induced systemic resistance, prepares the plant to defend itself more effectively against future attacks from pathogens or herbivores. nih.govnih.gov The nematicidal activity of (1'Z)-Dechloromycorrhizin serves as a direct form of defense against biotic stress. This external defense provided by the fungus complements the plant's own secondary metabolite-based defenses, such as the production of phenolics, terpenoids, and alkaloids, which are often enhanced by fungal symbiosis. nih.govfrontiersin.org This integrated defense strategy, combining fungal and plant chemistry, is a hallmark of successful symbiotic relationships. osf.io

Ecological Implications for Plant Growth and Resilience

The production of (1'Z)-Dechloromycorrhizin has significant ecological implications for the resilience of its associated plant host. One of its most well-documented roles is its activity against nematodes, which are common soil pests that can cause significant damage to plant roots. d-nb.info

Nematicidal Activity of (1'Z)-Dechloromycorrhizin A and Related Fungal Metabolites

| Compound | Target Nematode | Activity (LD50) | Reference |

|---|---|---|---|

| (1'Z)-Dechloromycorrhizin A | Caenorhabditis elegans | 2 µg/mL | nih.gov |

| (1'Z)-Dechloromycorrhizin A | Meloidogyne incognita | > 100 µg/mL | nih.gov |

| Mycorrhizin A | Caenorhabditis elegans | 1 µg/mL | nih.gov |

| Chloromycorrhizin A | Caenorhabditis elegans | 100 µg/mL | nih.gov |

| Lachnumon | Caenorhabditis elegans | 25 µg/mL | nih.gov |

| Lachnumol A | Caenorhabditis elegans | 5 µg/mL | nih.gov |

Broader Ecological Significance

The broader ecological significance of (1'Z)-Dechloromycorrhizin lies in its role as a biologically active natural product that contributes to the chemical biodiversity of ecosystems. researchgate.net As a secondary metabolite, it is not essential for the primary growth of the fungus but plays a crucial role in its survival and interactions within its ecological niche. nih.gov The production of such compounds by endophytic and other plant-associated fungi underscores the importance of these microorganisms in maintaining ecosystem health.

These metabolites contribute to the regulation of soil food webs, for example, by influencing populations of nematodes and microbes. d-nb.info This regulation can have cascading effects on nutrient cycling and soil health. Furthermore, the discovery of potent nematicidal compounds like (1'Z)-Dechloromycorrhizin from natural sources is of significant interest for the development of sustainable agricultural practices, offering potential alternatives to synthetic pesticides for managing plant-parasitic nematodes. nih.govplantprotection.pl

Information regarding (1'Z)-Dechloromycorrhizin is currently unavailable in existing scientific literature, preventing the creation of the requested article.

A thorough search of scientific databases and literature has revealed a significant lack of information on the chemical compound "(1'Z)-Dechloromycorrhizin" and its specific ecological and biological roles. While research exists on the broader topics of mycorrhizal systems, soil microbial communities, and inter-organismal communication, there is no specific data detailing the interactions and functions of this particular compound within these contexts.

The initial search for "(1'Z)-Dechloromycorrhizin" and its potential effects on soil microbial communities, its role as a signaling molecule, or its involvement in competitive interactions within ecosystems yielded no relevant results. Broadening the search to the more general term "dechloromycorrhizin" and the chemical ecology of mycorrhizal fungi also failed to provide any specific information about this compound.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline. The required sections on interactions with soil microbial communities and the role in inter-organismal communication and competition cannot be addressed due to the absence of research findings, data, and detailed information about "(1'Z)-Dechloromycorrhizin."

Until further research is conducted and published on the specific biological and ecological functions of "(1'Z)-Dechloromycorrhizin," the creation of a comprehensive article as requested remains unfeasible.

Advanced Analytical and Methodological Approaches for 1 Z Dechloromycorrhizin Research

Metabolomics and Chemodiversity Profiling

Metabolomics provides a powerful lens to explore the chemical repertoire of organisms producing (1'Z)-Dechloromycorrhizin. By employing comprehensive analytical strategies, researchers can map the metabolic landscape, identify novel structural analogues, and understand the influence of culture conditions on secondary metabolite production.

Untargeted and targeted metabolomics are complementary approaches crucial for a holistic analysis of the metabolites associated with (1'Z)-Dechloromycorrhizin production.

Untargeted Metabolomics: This discovery-driven approach aims to capture a broad snapshot of all detectable metabolites in a biological sample. nih.gov For the analysis of fungal extracts from Lachnum papyraceum cultures, untargeted metabolomics, typically employing high-performance liquid chromatography coupled to high-resolution mass spectrometry (HPLC-HRMS), can reveal the full spectrum of secondary metabolites, including previously unknown derivatives of mycorrhizin A. nih.govmdpi.com The resulting data can be analyzed using bioinformatics tools to identify clusters of structurally related molecules, providing insights into the chemodiversity of the producing organism. frontiersin.org This method is particularly useful for comparing the metabolic profiles of different fungal strains or the same strain grown under varied conditions to uncover novel compounds. mdpi.com

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the quantification of a specific, predefined set of metabolites. mdpi.com This approach offers higher sensitivity and specificity for compounds of interest, such as (1'Z)-Dechloromycorrhizin and its known analogues. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM), researchers can accurately quantify the production levels of these specific isocoumarins. mdpi.com This is essential for optimizing fermentation conditions to maximize the yield of the desired compound.

A combined strategy, where untargeted metabolomics is first used to identify potential new analogues, followed by the development of a targeted method for their quantification, provides a powerful workflow for in-depth chemical analysis.

| Analytical Approach | Objective | Technique(s) | Expected Outcome for (1'Z)-Dechloromycorrhizin Research |

| Untargeted Metabolomics | Comprehensive profiling of all detectable metabolites. | HPLC-HRMS, GC-MS, NMR | Discovery of novel dechloromycorrhizin analogues and other related isocoumarins; Understanding of the overall metabolic impact of different culture conditions. |

| Targeted Metabolomics | Accurate quantification of known, specific metabolites. | LC-MS/MS (SRM), UHPLC-PDA | Precise measurement of (1'Z)-Dechloromycorrhizin production levels; Optimization of fermentation parameters for enhanced yield. |

High-throughput screening (HTS) is a critical tool for the rapid discovery of novel bioactive compounds, including analogues of (1'Z)-Dechloromycorrhizin. nih.govresearchgate.net Given the known nematicidal activity of this compound class, HTS assays can be designed to screen large libraries of fungal extracts or synthetic compounds for similar bioactivities. acs.orgnih.gov

The process typically involves the miniaturization of a bioassay in a microplate format, allowing for the simultaneous testing of thousands of samples. biorxiv.org For nematicidal activity, an assay could involve the use of a model organism like Caenorhabditis elegans, where larval motility or survival is measured after exposure to the test compounds. acs.org Automated liquid handling systems and robotic plate readers enable the rapid and quantitative assessment of these assays.

Computational approaches, such as virtual screening and molecular docking, can complement experimental HTS by predicting the interaction of virtual compound libraries with potential biological targets, thereby prioritizing compounds for laboratory testing. taylorfrancis.com The integration of HTS with metabolomics data allows for the rapid identification of the bioactive compounds within complex fungal extracts, accelerating the discovery of new and potentially more potent analogues of (1'Z)-Dechloromycorrhizin.

| HTS Method | Principle | Application for (1'Z)-Dechloromycorrhizin Analogue Discovery |

| Cell-Based Assays | Measurement of a cellular response (e.g., viability, motility) to a compound. | Screening fungal extracts for nematicidal activity against C. elegans. |

| Biochemical Assays | Measurement of the effect of a compound on a specific enzyme or receptor. | Screening for inhibitors of key enzymes in nematodes. |

| Virtual Screening | Computational prediction of compound activity against a biological target. | In silico screening of compound libraries for potential binding to nematode target proteins. |

Isotopic Labeling and Flux Analysis for Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of (1'Z)-Dechloromycorrhizin is fundamental for its targeted production and for engineering novel derivatives. Isotopic labeling and metabolic flux analysis are powerful techniques to unravel the intricate steps of its formation.

Isotopic labeling experiments involve feeding the producing organism with precursors enriched with stable isotopes, such as ¹³C or ¹⁵N. nih.govresearchgate.netnih.gov By analyzing the incorporation of these isotopes into the final molecule, the biosynthetic building blocks can be identified. (1'Z)-Dechloromycorrhizin, being a polyketide, is likely synthesized from acetate (B1210297) and malonate units via a polyketide synthase (PKS) pathway.

To confirm this, Lachnum papyraceum cultures can be supplemented with ¹³C-labeled acetate. The resulting (1'Z)-Dechloromycorrhizin is then isolated, and the pattern of ¹³C-incorporation is determined using NMR spectroscopy or mass spectrometry. This allows for the precise mapping of how the precursor units are assembled to form the isocoumarin (B1212949) backbone. Similar experiments with ¹³C-labeled glucose can provide a broader view of carbon flow through central metabolism into the secondary metabolite pathway.

| Labeled Precursor | Analytical Technique | Information Gained |

| [1- ¹³C]Acetate | ¹³C-NMR, MS | Identifies the carbon atoms derived from the carboxyl group of acetate. |

| [2- ¹³C]Acetate | ¹³C-NMR, MS | Identifies the carbon atoms derived from the methyl group of acetate. |

| [U- ¹³C]Glucose | ¹³C-NMR, MS | Traces the flow of carbon from glucose through primary metabolism into the polyketide backbone. |

Metabolic flux analysis (MFA) provides a quantitative description of the rates of metabolic reactions within a biological system. oup.com By combining isotopic labeling data with a stoichiometric model of the organism's metabolic network, MFA can estimate the flow of metabolites (fluxes) through various pathways. oup.com

Advanced Spectroscopic and Structural Elucidation Techniques

While the basic structure of (1'Z)-Dechloromycorrhizin has been determined, advanced spectroscopic methods are essential for unambiguously confirming its stereochemistry, identifying minor new analogues, and characterizing its interactions with biological macromolecules.

Modern structural elucidation relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net High-resolution mass spectrometry (HRMS) provides the elemental composition of a molecule, while tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, offering clues about its substructures. nih.govescholarship.orgmdpi.com A detailed analysis of the fragmentation of (1'Z)-Dechloromycorrhizin and its derivatives can help in the rapid identification of this compound class in complex mixtures. researchgate.net

Advanced NMR techniques are indispensable for determining the complete three-dimensional structure of complex molecules. researchgate.netdiva-portal.org For (1'Z)-Dechloromycorrhizin, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. The Nuclear Overhauser Effect (NOE) is particularly important for determining the relative stereochemistry by measuring the spatial proximity of protons. diva-portal.org These advanced techniques are critical for differentiating between stereoisomers and for the structural characterization of novel, minor analogues that may be present in fungal extracts. mdpi.comnih.gov

| Spectroscopic Technique | Information Provided | Application in (1'Z)-Dechloromycorrhizin Research |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. | Confirmation of the molecular formula of new analogues. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and structural motifs. | Rapid dereplication and identification of known and new dechloromycorrhizin derivatives in crude extracts. |

| 2D NMR (COSY, HSQC, HMBC) | Covalent bond connectivity (C-C, C-H). | Complete assignment of proton and carbon signals and confirmation of the planar structure. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space proximity of protons. | Determination of the relative stereochemistry and conformation of the molecule. |

Tandem Mass Spectrometry and NMR-based Approaches for Complex Mixtures

Tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques in the analysis of fungal secondary metabolites, including (1'Z)-Dechloromycorrhizin. These methods provide invaluable information regarding the molecular weight, elemental composition, and three-dimensional structure of the compound.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful tool for the structural analysis of compounds within complex mixtures by providing fragmentation patterns that are characteristic of a molecule's structure. In the analysis of (1'Z)-Dechloromycorrhizin, Electron Ionization (EI) mass spectrometry has revealed fragmentation patterns similar to those of related compounds like Mycorrhizin A and Chloromycorrhizin A. Key fragment ions observed for (1'Z)-Dechloromycorrhizin A include those resulting from the loss of a water molecule (M-H₂O), a sequential loss of a water molecule and a methyl group (M-H₂O-CH₃), and the loss of a water molecule and carbon monoxide (M-H₂O-CO).

Table 1: Key EI-MS Fragment Ions for (1'Z)-Dechloromycorrhizin A

| Fragment | Description |

| [M-H₂O]⁺ | Loss of a water molecule from the molecular ion. |

| [M-H₂O-CH₃]⁺ | Subsequent loss of a methyl radical. |

| [M-H₂O-CO]⁺ | Subsequent loss of a carbon monoxide molecule. |

This data is based on the observed similarities with related mycorrhizin compounds.

NMR-based Approaches

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. For (1'Z)-Dechloromycorrhizin A, both ¹H and ¹³C NMR data have been instrumental in its structural determination and in differentiating it from its (1'E)-isomer, Dechloromycorrhizin A. The spectra for these isomers are nearly identical, with a major distinguishing feature being the coupling constant between the protons at the 1' and 2' positions of the side chain.

Table 2: ¹H NMR Spectroscopic Data for (1'Z)-Dechloromycorrhizin A (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.84 | d | 1.7 |

| 8 | 3.10 | dd | 4.5, 8.0 |

| 9 | 1.19 | s | |

| 10 | 1.14 | s | |

| 1' | 6.63 | ddd | 1.7, 2.2, 8.1 |

| 2' | 4.62 | dq | 7.9, 6.5 |

| 3' | 1.26 | d | 6.5 |

| OH | 5.15 | brs |

Table 3: ¹³C NMR Spectroscopic Data for (1'Z)-Dechloromycorrhizin A (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 42.7 |

| 2 | 193.0 |

| 3 | 136.8 |

| 4 | 144.9 |

| 5 | 194.4 |

| 6 | 99.6 |

| 8 | 82.2 |

| 9 | 44.8 |

| 10 | 14.2 |

| 11 | 24.7 |

| 12 | 29.1 |

| 1' | 121.7 |

| 2' | 136.9 |

| 3' | 15.8 |

Hyphenated Techniques (e.g., LC-NMR, LC-MS) for On-Line Analysis

The on-line coupling of liquid chromatography (LC) with spectroscopic detectors like mass spectrometry and NMR spectroscopy, known as hyphenated techniques, has revolutionized the analysis of natural product extracts. nih.gov These techniques allow for the separation of complex mixtures and the acquisition of structural information in a single, continuous process.

LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that is ideal for the detection and tentative identification of known and novel compounds in fungal extracts. dtu.dk For the analysis of fungal secondary metabolites, LC coupled with high-resolution mass spectrometry (HRMS) allows for the accurate determination of molecular formulas. nih.gov Tandem MS (LC-MS/MS) can then be used to obtain fragment ion spectra, which can be compared against spectral libraries for compound identification. nih.gov While specific LC-MS studies on (1'Z)-Dechloromycorrhizin are not extensively detailed in the available literature, the general methodology is well-suited for its analysis within crude fungal extracts, enabling its differentiation from other co-occurring metabolites.

LC-NMR

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy provides a direct means of obtaining detailed structural information of compounds separated by LC. mdpi.comresearchgate.net This technique is particularly valuable for the unambiguous identification of isomers, which can be challenging with MS alone. mdpi.com LC-NMR can be performed in different modes, including on-flow, stopped-flow, and with sample trapping (LC-SPE-NMR), to accommodate the sensitivity limitations of NMR. researchgate.net The application of LC-NMR would be highly beneficial in the study of (1'Z)-Dechloromycorrhizin, as it would allow for the direct acquisition of its characteristic NMR spectrum from a complex mixture, confirming its structure and stereochemistry without the need for prior isolation.

Synthetic Strategies and Chemo Enzymatic Approaches for 1 Z Dechloromycorrhizin and Its Derivatives

Total Synthesis of (1'Z)-Dechloromycorrhizin

The total synthesis of mycorrhizin-type natural products has been a significant benchmark in organic synthesis, driving the development of new reactions and strategies for the construction of complex polycyclic systems.

The core structure of the mycorrhizin family is characterized by an angularly fused 6,3,5-tricyclic system. The primary challenges in the synthesis of these molecules have historically revolved around:

Construction of the Fused Core: The assembly of the central furan (B31954) ring fused to a benzopyran system in a non-linear fashion is a significant topological hurdle.

Stereochemical Control: The presence of multiple stereocenters, particularly at the ring junctions, requires highly stereoselective transformations to obtain the desired diastereomer.

Functional Group Sensitivity: The inherent reactivity of the furan moiety and other functional groups present in the molecule necessitates mild reaction conditions and carefully planned protecting group strategies.

Subsequent research has focused on overcoming the challenges of stereochemistry and efficiency. A key advance has been the development of cascade reactions that can rapidly construct the core tricyclic skeleton in a single step with high stereochemical control. nih.gov One such approach involves an acid-promoted cascade cyclization of a carefully designed precursor containing epoxide and cyclopropane (B1198618) functionalities. This method proceeds at room temperature and demonstrates high stereochemical fidelity, providing a powerful tool for accessing the mycorrhizin core. nih.gov

The Diels-Alder reaction has also been explored as a robust strategy for constructing the six-membered ring with defined stereochemistry. nih.govyoutube.comnih.gov By using a furan-based diene, chemists can leverage the well-understood principles of this pericyclic reaction to set multiple stereocenters simultaneously. acs.org The choice of dienophile and catalyst is critical for controlling both regioselectivity and facial selectivity of the cycloaddition. youtube.comnih.gov

Below is a table summarizing key strategic reactions for the construction of the mycorrhizin core.

| Reaction Type | Key Features | Advantages | Reference Example |

| Acid-Promoted Cascade Cyclization | Forms the 6,3,5-tricyclic system from an epoxide precursor. | High stereochemical fidelity; rapid construction of the core skeleton. | An efficient method for constructing the angularly fused skeleton of mycorrhizin A. nih.gov |

| Intramolecular Diels-Alder Reaction | Utilizes a furan diene tethered to a dienophile to form the fused ring system. | Excellent control over stereochemistry at ring junctions; predictable outcomes based on transition state models. | Application in the synthesis of various complex natural products. nih.govyoutube.com |

| Asymmetric Stetter Reaction | Desymmetrization of a cyclohexadienone precursor to form the hydrobenzofuranone core. | Creates quaternary and contiguous stereocenters with high enantioselectivity. | Asymmetric synthesis of hydrobenzofuranones. nih.gov |

Divergent and Deconstructive Synthesis Strategies

Modern synthetic chemistry has increasingly moved towards strategies that maximize efficiency and molecular diversity. Divergent and deconstructive approaches represent a paradigm shift from traditional linear synthesis.

A divergent synthesis aims to generate a library of structurally related natural products from a single, advanced common intermediate. mdpi.comnih.gov This strategy is particularly well-suited for the mycorrhizin family, which features a common core structure with variations in substitution patterns. A hypothetical divergent approach to (1'Z)-Dechloromycorrhizin and its analogs could involve the synthesis of a versatile functionalized furanobenzopyran core. This intermediate could then be elaborated into various family members through late-stage functionalization, such as halogenation, oxidation, or side-chain modification. This approach improves synthetic efficiency and enables the rapid generation of analogs for structure-activity relationship studies. nih.gov

Deconstructive synthesis is an innovative strategy that involves building complex structures through the cleavage and reorganization of bonds in more readily accessible starting materials. mdpi.comacs.orgnih.gov This "cut-and-sew" approach, often catalyzed by transition metals, allows for the formation of challenging bridged and fused ring systems from strained precursors like benzocyclobutenones. acs.orgnih.gov While not yet explicitly reported for (1'Z)-Dechloromycorrhizin, this strategy offers a novel retrosynthetic disconnection. One could envision constructing the fused furan ring via C-C bond activation and rearrangement of a more complex precursor, fundamentally altering the traditional approach of building the molecule ring by ring. This methodology has been successfully applied to the synthesis of other complex alkaloids, demonstrating its potential power. nih.gov

Chemo-Enzymatic and Biocatalytic Transformations

The integration of enzymes into synthetic routes offers significant advantages, including exceptional selectivity (chemo-, regio-, and stereo-) and the ability to operate under mild, environmentally benign conditions. nih.gov While a fully chemo-enzymatic synthesis of (1'Z)-Dechloromycorrhizin has not been reported, biocatalysis holds great promise for key steps in its construction.

Enzymes could be employed in several strategic ways:

Asymmetric Bioreduction: Ene-reductases can perform highly stereoselective reductions of activated alkenes, providing a green alternative to metal-dependent hydrogenation for setting key stereocenters in precursors. nih.gov

Kinetic Resolution: Lipases and other hydrolases are commonly used for the kinetic resolution of racemic alcohols or esters, which could be used to isolate enantiomerically pure intermediates early in the synthesis.

Biocatalytic Oxidation: Oxidases could be used for the selective functionalization of the furan ring or other parts of the molecule, potentially offering a more sustainable method than traditional chemical oxidants. The biocatalytic oxidation of furan derivatives like 5-(hydroxymethyl)furfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a well-established process that showcases the potential of enzymes in furan chemistry. acs.org

The use of biocatalysts, derived from sources such as endophytic fungi, can pave the way for greener and more efficient synthetic pathways toward complex natural products and their analogs. monash.edu

Utilization of Fungal Enzymes for Targeted Structural Modifications

The application of isolated or whole-cell fungal enzyme systems offers a powerful strategy for the targeted structural modification of complex natural products like (1'Z)-Dechloromycorrhizin. rsc.orgmdpi.com This chemoenzymatic approach leverages the high selectivity and mild reaction conditions of biocatalysts to achieve transformations that are often difficult to perform using conventional chemical methods. nih.govnih.gov While specific studies detailing the enzymatic modification of (1'Z)-Dechloromycorrhizin are not extensively documented in publicly available literature, the known reactivity of various fungal enzymes allows for the extrapolation of potential modifications to its core structure.